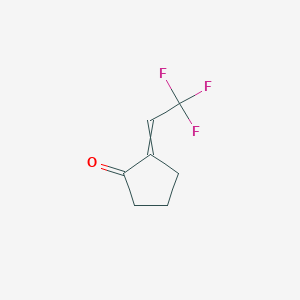
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one is an organic compound characterized by the presence of a trifluoroethylidene group attached to a cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one typically involves a Knoevenagel-type reaction. This reaction uses 1,3-diketone substrates and trifluoroacetic anhydride in the presence of triethylamine. The electrophilic species of trifluoroacetaldehyde is generated in situ by the reaction of trifluoroacetic anhydride with triethylamine . This method allows for the efficient synthesis of a library of 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds with various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoroethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethylidene group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Difluoroethylidene)cyclopentan-1-one: Similar in structure but with two fluorine atoms instead of three.
Cyclopentanone: Lacks the trifluoroethylidene group and has different reactivity and applications.
2-Cyclopenten-1-one: Contains a double bond in the cyclopentane ring and has distinct chemical properties.
Uniqueness
2-(2,2,2-Trifluoroethylidene)cyclopentan-1-one is unique due to the presence of the trifluoroethylidene group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it valuable in various synthetic and industrial applications.
Propriétés
Numéro CAS |
152500-08-8 |
|---|---|
Formule moléculaire |
C7H7F3O |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C7H7F3O/c8-7(9,10)4-5-2-1-3-6(5)11/h4H,1-3H2 |
Clé InChI |
LSBJVVGCRNZMTI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(F)(F)F)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
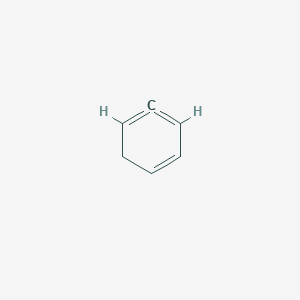
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
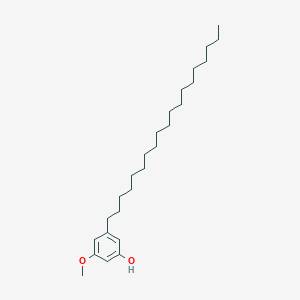
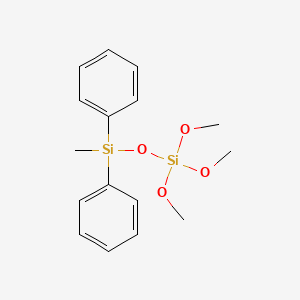
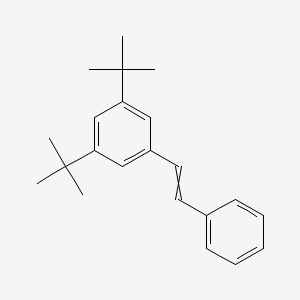





![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
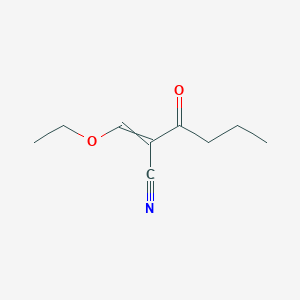
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
